4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-propyl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-6H,2,7H2,1H3,(H,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDBECRYUXJQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155864 | |
| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128366-03-0 | |
| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of anthranilic acid with acyl chlorides in the presence of a base, leading to the formation of the quinoline ring . Industrial production methods often utilize high-temperature transesterification or ester hydrolysis to achieve the desired compound .
Chemical Reactions Analysis
4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and sodium ethoxide for ester formation . Major products formed from these reactions include brominated derivatives and esterified compounds .
Scientific Research Applications
Drug Discovery
4-Hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide has shown promise as a candidate for developing new pharmaceuticals due to its unique structure and ability to interact with various biological targets. Its potential applications include:
- Antimicrobial Activity: Studies suggest that quinolone derivatives exhibit antibacterial properties, making this compound a candidate for antibiotic development.
- Anti-inflammatory Effects: Research indicates that compounds in this class can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
Material Science
The compound is also explored in material science for its potential applications in:
- Catalysis: Its unique chemical structure allows it to act as a catalyst in various organic reactions.
- Polymer Chemistry: It can be utilized as a building block for synthesizing new polymeric materials with specific properties.
Biological Studies
In biological research, this compound is valuable for:
- Enzyme Inhibition Studies: The compound may act as an inhibitor or modulator of specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.
- Cell Signaling Pathways: Its interaction with cellular receptors can elucidate mechanisms of action related to cell signaling and apoptosis, particularly in cancer research.
Case Studies
Several studies have highlighted the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |
| Study B | Anti-inflammatory Mechanisms | Showed inhibition of pro-inflammatory cytokines in vitro. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It often acts as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Outcomes
The biological activity of 4-hydroxyquinolin-2-one derivatives is highly sensitive to substitutions on the carboxamide group and quinoline ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects: N-Aryl vs. N-Alkyl: Pyridylmethyl (e.g., N-(3-pyridylmethyl) in ) enhances analgesic activity and reduces toxicity compared to methoxyphenyl or benzyl groups . Quinoline Ring Modifications: 6,7-Dimethoxy substitution () improves metabolic stability and target engagement, while 5-trifluoromethyl groups () enhance receptor affinity in benzothiazine analogs. Toxicity: The N-(3-pyridylmethyl) derivative exhibits exceptionally low acute toxicity (LD₅₀ >9500 mg/kg), making it a lead candidate for further development .
Mechanistic Insights: Analgesic activity correlates with nicotinic acetylcholine receptor agonism or modulation of inflammatory pathways (e.g., COX inhibition) . Tasquinimod’s anticancer mechanism involves immunomodulation via S100A9 binding, distinct from the pain-targeted action of other analogs .
Physicochemical and Analytical Data
Table 2: Spectroscopic and Physicochemical Properties
- NMR Trends: Quinoline carbonyl (C=O) signals appear near δ 160–170 ppm, while aromatic carbons range from δ 114–147 ppm .
- HRMS Consistency : Observed masses align closely with theoretical values (e.g., Δ < 0.003 Da in ), confirming synthetic accuracy.
Biological Activity
4-Hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. Recent studies have focused on its potential as an antibacterial and antiviral agent, particularly against HIV. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol .
- Chemical Structure : The compound features a quinoline core with a hydroxyl group and a carboxamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the acylation of anthranilic acid derivatives. This method allows for the introduction of various substituents that can modulate the compound's biological properties.
Antiviral Activity
Recent studies have demonstrated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit significant antiviral activity. For instance, a series of N'-arylidene derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The results indicated moderate activity against HIV-1 integrase (IN), with some compounds showing IC values in the micromolar range (e.g., IC = 16 ± 6 µM for strand transfer inhibition) . This suggests that modifications to the core structure can enhance antiviral efficacy.
Antibacterial Activity
The antibacterial properties of 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline have also been investigated. Studies report that certain derivatives exhibit significant antibacterial activity against various pathogenic strains. The minimum inhibitory concentration (MIC) assays revealed promising results, indicating that these compounds could serve as potential candidates for treating bacterial infections .
Case Studies
- Antiviral Efficacy : A study published in 2022 synthesized a series of quinoline derivatives and tested them against HIV-1. The findings showed that while some compounds had limited integrase inhibitory effects, they still offered a foundation for further development as anti-HIV agents .
- Antibacterial Screening : Another research effort evaluated the antibacterial effects of several 4-hydroxyquinoline derivatives against common bacterial strains. The compounds displayed varying degrees of potency, with some achieving MIC values lower than those of standard antibiotics .
The mechanisms through which 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline exerts its biological effects are multifaceted:
- Inhibition of Viral Replication : The compound's ability to inhibit HIV replication is attributed to its interaction with viral integrase, disrupting the viral life cycle.
- Bacterial Cell Wall Disruption : For antibacterial activity, these compounds may interfere with bacterial cell wall synthesis or function, leading to cell lysis.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-hydroxy-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step pathways starting from quinoline precursors. Key steps include cyclization of substituted anilines, followed by functionalization of the quinoline core. For example:
Cyclization : Use of Lewis acids (e.g., ZnCl₂) in refluxing ethanol to form the quinoline backbone .
Propyl Group Introduction : Alkylation at the N-position using propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Carboxamide Formation : Coupling with propylamine via EDCI/HOBt-mediated amidation .
- Critical Parameters :
- Temperature control (60–80°C) to avoid side reactions.
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Purification via column chromatography or recrystallization .
Q. How is structural characterization of this compound performed, and what key data validate its identity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- 1H/13C NMR : Confirms substitution patterns (e.g., propyl group at N1, hydroxyl at C4). Expected shifts:
- Quinoline C2=O: ~170 ppm in 13C NMR.
- Hydroxyl proton: δ 10–12 ppm in 1H NMR .
- HPLC-MS : Verifies purity (>95%) and molecular weight (theoretical MW: ~318.3 g/mol) .
- Elemental Analysis : Validates C, H, N, O percentages within ±0.4% of theoretical values .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can polymorphism impact the bioactivity of this compound, and how is it addressed?
- Methodological Answer : Polymorphism can alter solubility and bioavailability, leading to inconsistent bioactivity. Mitigation strategies include:
- Crystallization Screening : Use solvents like ethanol/water mixtures to isolate stable polymorphs .
- PXRD and DSC : Compare diffraction patterns and melting points across batches .
- Bioequivalence Testing : Compare dissolution profiles and IC₅₀ values of different polymorphs .
Q. How do structural modifications (e.g., substituent variations) affect SAR in this quinoline series?
- Methodological Answer : Systematic SAR studies require:
- Analog Synthesis : Replace the propyl group with alkyl/aryl variants (e.g., pentyl, chlorobenzyl) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with activity .
- Key Findings :
- N-Propyl vs. N-Pentyl : Longer alkyl chains enhance lipophilicity but reduce solubility .
- Chlorophenyl Substitution : Improves kinase inhibition due to hydrophobic pocket interactions .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations:
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability .
- PK/PD Modeling : Correlate plasma concentration-time profiles with efficacy in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
